molecular formula C25H23ClN6O B15023062 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine

6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine

Cat. No.: B15023062
M. Wt: 458.9 g/mol
InChI Key: NOPLYORNXAQSEJ-UHFFFAOYSA-N
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Description

6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chloro group, and the attachment of the triazinyl and methoxybenzyl groups. Common synthetic methods include:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring, forming the quinazoline core.

    Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.

    Substitution Reactions: The chloro group is introduced via halogenation, and the triazinyl and methoxybenzyl groups are attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions include various substituted quinazolines, triazines, and benzyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C25H23ClN6O

Molecular Weight

458.9 g/mol

IUPAC Name

6-chloro-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C25H23ClN6O/c1-33-20-10-7-17(8-11-20)14-32-15-27-24(28-16-32)31-25-29-22-12-9-19(26)13-21(22)23(30-25)18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H2,27,28,29,30,31)

InChI Key

NOPLYORNXAQSEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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